molecular formula C18H27O2- B1235075 trans-Parinarate

trans-Parinarate

Cat. No. B1235075
M. Wt: 275.4 g/mol
InChI Key: IJTNSXPMYKJZPR-BYFNFPHLSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-parinarate is a straight-chain, unsaturated fatty acid anion that is the conjugate base of trans-parinaric acid, arising from deprotonation of the carboxylic acid group. It is a long-chain fatty acid anion, a straight-chain fatty acid anion and a polyunsaturated fatty acid anion. It is a conjugate base of a trans-parinaric acid.

Scientific Research Applications

Fluorescent Probes in Membrane Studies

trans-Parinaric acid is prominently used as a fluorescent membrane probe in biophysical studies. It has been applied in the examination of phospholipid membranes, where its fluorescence properties are utilized to study the structural and dynamic aspects of these membranes. For instance, its fluorescence quantum yield and lifetime changes provide insights into phase transitions and molecular motions within lipid bilayers (Sklar, Hudson, & Simoni, 1977).

Monitoring Lipid Physical Properties in Plants

Research involving trans-parinaric acid has also extended to botany, where it is used to determine the order/disorder transition temperatures of phospholipids in plant leaves. This application is significant in understanding how plants, particularly annuals, adjust their membrane properties in response to different thermal conditions (Pike, 1982).

Orientational Order in Langmuir−Blodgett Multilayer Films

The orientational order of trans-parinaric acid in various lipid phases has been a subject of interest. Studies have been conducted on its order in Langmuir−Blodgett multilayer films of different lipid compositions. These studies help in understanding the arrangement and behavior of lipid molecules in different phases, contributing to the broader knowledge of membrane biophysics (Lopes, Fernandes, Prieto, & Castanho, 2001).

Interaction with Phosphatidylcholine Bilayers

Investigations have been done on how trans-parinaric acid interacts with lipid bilayers, particularly phosphatidylcholine. This research is crucial in understanding how fluorescent probes like trans-parinaric acid can affect the structure and dynamics of lipid bilayers, providing insights into membrane biochemistry and biophysics (Ben Yashar, Menashe, Biltonen, Johnson, & Barenholz, 1987).

Fluorescence Lifetime and Polarization Studies

The time-resolved fluorescence intensity and anisotropy decays of trans-parinaric acids in lipid bilayers have been characterized, providing valuable information about acyl chain order and dynamics. This research is significant in the fields of biophysics and biochemistry, as it sheds light on the complex behavior of membrane components (Wolber & Hudson, 1981).

properties

Product Name

trans-Parinarate

Molecular Formula

C18H27O2-

Molecular Weight

275.4 g/mol

IUPAC Name

(9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate

InChI

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-10H,2,11-17H2,1H3,(H,19,20)/p-1/b4-3+,6-5+,8-7+,10-9+

InChI Key

IJTNSXPMYKJZPR-BYFNFPHLSA-M

Isomeric SMILES

CC/C=C/C=C/C=C/C=C/CCCCCCCC(=O)[O-]

Canonical SMILES

CCC=CC=CC=CC=CCCCCCCCC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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